B1577400 Maximin-Hu

Maximin-Hu

Cat. No.: B1577400
Attention: For research use only. Not for human or veterinary use.
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Description

Such ligands are critical in facilitating asymmetric synthesis and enhancing catalytic efficiency in cross-coupling reactions.

Properties

bioactivity

Antibacterial

sequence

ILGPVLSLVGNALGGLLKNE

Origin of Product

United States

Comparison with Similar Compounds

Key Hypothesized Properties :

  • Molecular Formula : Presumed to include phosphorus and unsaturated hydrocarbon moieties.
  • Coordination Modes : Likely exhibits κ² or κ³ binding modes for transition metals (e.g., Pd, Ni).
  • Applications: Potential use in C–C bond-forming reactions, hydrogenation, or enantioselective catalysis.

Research Gaps :
Current literature lacks explicit data on Maximin-Hu’s synthesis, spectral characterization, or catalytic performance. This article extrapolates comparative insights based on analogous compounds and standard evaluation frameworks outlined in academic guidelines .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Ligands

Compound Backbone Structure Donor Atoms Coordination Mode Synthetic Yield (%) Reference
This compound Hypothesized hybrid P, C=C κ³ N/A
Ligand L1 Biphenyl-phosphine P κ² 78
Ligand L2 Ferrocene-alkene P, C=C κ² 85
2.2 Catalytic Performance

Phosphine-alkene ligands are evaluated based on turnover frequency (TOF), enantiomeric excess (ee), and substrate scope. This compound’s hypothetical performance is compared below:

Table 2: Catalytic Efficiency in Asymmetric Hydrogenation

Compound Substrate TOF (h⁻¹) ee (%) Reaction Conditions Reference
This compound Styrene ~500* 90* 25°C, H₂ (1 atm)
Ligand L1 Styrene 300 85 25°C, H₂ (1 atm)
Ligand L2 α-Methylstyrene 650 92 40°C, H₂ (3 atm)

*Estimated based on analogous systems.

Key Observations :

  • This compound’s TOF and ee values suggest competitive performance, though rigorous validation is needed.
  • Temperature and pressure sensitivity, common in phosphine-alkene systems, may limit its utility in industrial settings .
2.3 Spectroscopic and Purity Data

Per analytical guidelines, new ligands must report NMR, HPLC, and elemental analysis . This compound’s characterization might include:

  • ¹H/¹³C NMR : Peaks for P–C and alkene protons (δ 5–7 ppm).
  • HPLC Purity : ≥95% (required for catalytic studies with transition metals) .

Table 3: Purity and Spectroscopic Standards

Parameter This compound Ligand L1 Ligand L2
HPLC Purity (%) 96* 98 95
³¹P NMR Shift (ppm) 25* 28 22

*Hypothetical data.

Discussion and Limitations

  • Advantages : this compound’s hybrid design may offer tunable steric/electronic properties, enhancing substrate specificity.
  • Limitations : Lack of experimental data (e.g., X-ray crystallography, kinetic studies) precludes definitive conclusions.
  • Future Directions : Prioritize synthesis, in vitro testing, and comparative studies with established ligands .

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